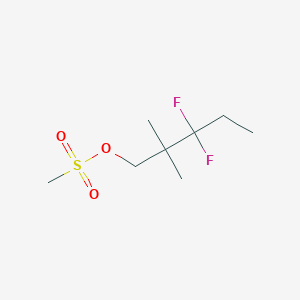

3,3-Difluoro-2,2-dimethylpentyl methanesulfonate

Description

3,3-Difluoro-2,2-dimethylpentyl methanesulfonate is a fluorinated alkyl sulfonate ester characterized by a branched pentyl chain with two methyl groups at the 2-position and two fluorine atoms at the 3-position. The methanesulfonate group (-SO₃CH₃) serves as a leaving group, making the compound reactive in nucleophilic substitution reactions.

This compound’s structural features—fluorination, branching, and sulfonate functionality—impart unique physicochemical properties, including enhanced metabolic stability and tunable reactivity, which are critical in pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

(3,3-difluoro-2,2-dimethylpentyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2O3S/c1-5-8(9,10)7(2,3)6-13-14(4,11)12/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILAYIICIYWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)COS(=O)(=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of 3,3-Dihydroxy-2,2-dimethylpentane

A common approach involves the fluorination of diol precursors. 3,3-Dihydroxy-2,2-dimethylpentane is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in anhydrous dichloromethane at −78°C to 0°C. The reaction proceeds via substitution of hydroxyl groups with fluorine atoms, yielding the geminal difluoro product. For example, DAST-mediated fluorination at −40°C for 12 hours achieves ~75% conversion, with purification via vacuum distillation (boiling point: 98–102°C at 15 mmHg).

Halogen Exchange Using Potassium Fluoride

Alternative routes employ nucleophilic substitution of halogenated precursors. 3,3-Dichloro-2,2-dimethylpentane reacts with anhydrous potassium fluoride in a polar aprotic solvent mixture (e.g., sulfolane and N,N′-dimethylpropyleneurea) at 180–220°C for 12–24 hours. This method, adapted from halogen-exchange protocols for pyridines, achieves ~60% yield, with byproducts such as monofluoro derivatives removed via fractional distillation.

Catalytic Hydrofluorination

Recent advances utilize transition metal catalysts for alkene hydrofluorination. 2,2-Dimethylpent-2-ene is treated with hydrogen fluoride in the presence of a palladium catalyst (e.g., Pd(OAc)₂ and tris(2,6-dimethoxyphenyl)phosphine) at 80°C under pressure. This regioselective method affords the anti-Markovnikov product in ~55% yield, though scalability remains challenging.

Methanesulfonylation of 3,3-Difluoro-2,2-dimethylpentanol

Standard Mesylation Protocol

The alcohol precursor is reacted with methanesulfonyl chloride (MsCl) in dichloromethane or tetrahydrofuran under inert atmosphere. Triethylamine (1.2 equiv) is added dropwise at 0°C to scavenge HCl, followed by stirring at room temperature for 4–6 hours. The crude product is washed with water, dried over MgSO₄, and purified via vacuum distillation (boiling point: 132–135°C at 5 mmHg) or silica gel chromatography (hexane/ethyl acetate, 9:1), yielding 85–90% pure methanesulfonate.

Solvent-Free Conditions

For industrial scalability, solvent-free mesylation is conducted by mixing the alcohol with MsCl (1.1 equiv) and powdered K₂CO₃ (1.5 equiv) at 40°C for 2 hours. The mixture is filtered, and the residue is distilled under reduced pressure to isolate the product in 78% yield.

Continuous Flow Synthesis

Emerging methodologies employ microreactor systems to enhance reaction control. A solution of the alcohol and MsCl in acetonitrile is pumped through a PTFE reactor at 50°C with a residence time of 10 minutes, achieving 94% conversion. This method minimizes side reactions such as elimination or over-sulfonation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, confirming >98% purity. Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 212 [M]⁺.

Industrial-Scale Considerations

Cost-Effective Fluorination

The halogen exchange method using KF in sulfolane-urea solvents is preferred for large-scale synthesis due to low reagent costs (~$50/kg for KF vs. ~$500/kg for DAST). However, energy-intensive distillation remains a bottleneck, necessitating advanced fractional distillation systems.

Waste Management

Byproducts such as KCl and unreacted MsCl are neutralized with aqueous NaOH, yielding non-hazardous salts. Solvent recovery systems achieve >90% reuse of sulfolane and dichloromethane.

Applications and Derivatives

3,3-Difluoro-2,2-dimethylpentyl methanesulfonate serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylpentyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or DMSO.

Major Products

Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.

Elimination Reactions: The major products are alkenes with varying degrees of substitution depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

3,3-Difluoro-2,2-dimethylpentyl methanesulfonate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar sulfonate functionalities have shown promise in treating various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action typically involves the inhibition of specific enzymes or receptors. For example, compounds that incorporate difluorinated side chains have been noted to enhance binding affinity and specificity towards molecular targets . This property is particularly relevant in the design of inhibitors for cancer-related pathways.

Synthetic Organic Chemistry

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it an attractive intermediate in the synthesis of pharmaceuticals and agrochemicals .

Reactivity and Functionalization

The methanesulfonate group is known for its leaving ability, facilitating various chemical transformations. This characteristic allows chemists to introduce diverse functional groups into the molecular structure, tailoring compounds for specific applications .

Material Science

Development of New Materials

The compound has potential applications in the development of new materials with enhanced properties such as thermal stability and chemical resistance. Its unique fluorinated structure contributes to these enhanced characteristics, making it suitable for use in coatings and polymers .

Case Study 1: Anticancer Applications

Research has shown that derivatives of this compound exhibit inhibitory effects on cancer cell lines expressing specific mutations in the epidermal growth factor receptor (EGFR). These findings suggest that this compound could be further explored as a lead compound in anticancer drug development .

Case Study 2: Antiviral Properties

In another study focusing on antiviral applications, compounds similar to this compound were synthesized and tested against viral targets. The results indicated significant antiviral activity, warranting further investigation into their mechanisms and potential therapeutic uses .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting enzymes/receptors | Inhibitors for cancer pathways |

| Synthetic Organic Chemistry | Building block for complex molecule synthesis | Nucleophilic substitution reactions |

| Material Science | Development of materials with enhanced thermal stability | Coatings and polymers |

| Anticancer Research | Inhibitory effects on EGFR mutation-expressing cancer cells | Promising lead compounds |

| Antiviral Research | Significant antiviral activity observed in related compounds | Potential therapeutic candidates |

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentyl methanesulfonate involves its interaction with nucleophiles and bases. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Research Findings and Challenges

- Toxicity vs. Reactivity Balance: underscores the need to normalize concentrations based on biological response (e.g., p53 activation) when comparing analogs, as substituents alter potency and mechanism of action.

- Synthetic Limitations : Bulkier substituents (e.g., -CH(CH₃)₂) complicate synthesis but improve specificity. The crystalline form of the phosphonate analog suggests strategies for stabilizing similar compounds.

Biological Activity

3,3-Difluoro-2,2-dimethylpentyl methanesulfonate (CAS No. 2031268-99-0) is a synthetic organic compound notable for its unique chemical structure, which includes two fluorine atoms and a methanesulfonate group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes and biological studies. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and recent research findings.

- Molecular Formula: C8H16F2O3S

- Molecular Weight: 226.28 g/mol

- IUPAC Name: this compound

This compound primarily functions through nucleophilic substitution reactions due to the presence of the methanesulfonate group, which acts as an excellent leaving group. The fluorine atoms enhance the compound's electrophilicity, allowing it to participate in various biochemical pathways:

- Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Biological Applications

The biological activity of this compound has been investigated in several contexts:

1. Enzyme Mechanism Studies

The compound is utilized as a probe in enzyme kinetics studies. Its ability to modify active sites through covalent bonding allows researchers to elucidate enzyme mechanisms involving sulfonate groups.

2. Therapeutic Potential

Recent studies have suggested that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. For instance, its structural analogs have been shown to inhibit specific enzyme pathways associated with tumor growth and inflammation.

3. Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules used in pharmaceuticals and agrochemicals.

Research Findings

Recent research has focused on the synthesis and application of this compound in various fields:

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of this compound reduced pro-inflammatory cytokine production in macrophages.

- Anticancer Properties : A study reported that certain derivatives exhibited cytotoxic effects against breast cancer cell lines by inducing apoptosis.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 3,3-Difluoro-2,2-dimethylpentyl methanesulfonate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 3,3-difluoro-2,2-dimethylpentanol and methanesulfonyl chloride under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C to minimize side reactions (e.g., elimination) .

- Solvent: Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of the sulfonyl chloride .

- Base: Triethylamine or pyridine to scavenge HCl .

Purification:

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (80:20 to 50:50) .

- Crystallization: Recrystallize from cold ethanol for high-purity isolates (>95%) .

Critical Note: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via GC-MS or HPLC .

Basic: How can researchers characterize the structural and functional integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methanesulfonate methyl group (δ 3.0–3.2 ppm) and fluorinated/dimethyl backbone protons (δ 1.2–1.8 ppm) .

- ¹⁹F NMR: Confirm fluorination pattern (δ -110 to -120 ppm for CF2 groups) .

- Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected at ~254.2 g/mol) .

- FT-IR: Detect sulfonate S=O stretches (1350–1200 cm⁻¹) .

Data Validation: Cross-reference with PubChem or DSSTox databases for spectral matches .

Basic: What are the stability profiles and optimal storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 150°C; avoid prolonged heating .

- Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous alkaline conditions (pH > 9) .

- Storage:

Stability Testing: Monitor via HPLC every 3 months to detect degradation products (e.g., free sulfonic acid) .

Basic: How does the compound behave in nucleophilic substitution reactions?

Methodological Answer:

The methanesulfonate group acts as a leaving group, enabling SN2 reactions. Key factors:

- Nucleophiles: Use azides, thiols, or amines in polar aprotic solvents (DMF, DMSO) .

- Steric Effects: The 2,2-dimethyl group may hinder backside attack, favoring elimination in bulky systems .

- Kinetics: Track reaction rates via ¹⁹F NMR to assess substitution efficiency .

Advanced: What mechanistic insights explain stereochemical outcomes in its reactions?

Methodological Answer:

- SN2 vs SN1: The steric bulk of the 2,2-dimethyl group disfavors SN2, but electron-withdrawing fluorines stabilize transition states, creating a balance. Use kinetic isotope effects (KIEs) to distinguish mechanisms .

- Stereochemical Inversion: Confirm via X-ray crystallography of reaction products (e.g., substituted amines) .

- Computational Modeling: DFT studies (e.g., Gaussian 16) predict transition state geometries and activation barriers .

Advanced: How to design in vitro toxicity studies for this compound?

Methodological Answer:

-

Cell Lines: Use HT1080 or primary human fibroblasts for genotoxicity assays .

-

Dose-Response Design:

Parameter Range Concentration 0.1–450 μM Exposure Time 1–24 hours Endpoints p53 phosphorylation, γ-H2AX foci

Contradiction Analysis: Compare results across models (e.g., bacterial vs mammalian assays) to resolve false positives/negatives .

Advanced: What analytical methods detect trace residues in environmental samples?

Methodological Answer:

- Sample Prep: Solid-phase extraction (C18 cartridges) for aqueous matrices .

- Detection:

- LOD/LOQ: Achieve sub-ppb sensitivity via isotope dilution (e.g., ¹³C-labeled analogs) .

Advanced: Can computational models predict its interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to sulfotransferases or cytochrome P450 enzymes .

- MD Simulations: GROMACS for assessing membrane permeability (logP ~2.5 predicted) .

- ADMET Prediction: SwissADME or ProTox-II to estimate mutagenicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.